N-methyl-N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}pyridin-2-amine
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Overview
Description
N-methyl-N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}pyridin-2-amine is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine ring, and a methylphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}pyridin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors.
Introduction of the Methylphenyl Group: The methylphenyl group is introduced via a Friedel-Crafts alkylation reaction using a suitable alkylating agent.
Attachment of the Pyridine Ring: The pyridine ring is attached through a nucleophilic substitution reaction.
Methylation: The final step involves the methylation of the nitrogen atom to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-methyl-N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-4-(6-fluoro-1,2-benzoxazol-3-yl)-N-methylpiperidine-1-carboxamide
- N-(1-hydroxyethyl)-3-methyl-4-hydroxypiperidine
Uniqueness
N-methyl-N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}pyridin-2-amine is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H25N3 |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-methyl-N-[1-[(3-methylphenyl)methyl]piperidin-4-yl]pyridin-2-amine |
InChI |
InChI=1S/C19H25N3/c1-16-6-5-7-17(14-16)15-22-12-9-18(10-13-22)21(2)19-8-3-4-11-20-19/h3-8,11,14,18H,9-10,12-13,15H2,1-2H3 |
InChI Key |
XQVUWBCVVRGYHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)N(C)C3=CC=CC=N3 |
Origin of Product |
United States |
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